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Compound of Interest

Compound Name: 3-iodo-4-methoxy-1H-pyrazole

CAS No.: 1533442-08-8

Cat. No.: B1445460

Get Quote

Introduction: The Electronic Architecture
The pyrazole ring is a privileged scaffold in medicinal chemistry, underpinning blockbuster

drugs like Celecoxib and Sildenafil. Its utility stems from its unique electronic duality: a five-

membered heteroaromatic system containing two adjacent nitrogen atoms with distinct

chemical behaviors.[1][2][3]

To manipulate pyrazoles effectively, one must master their tautomeric equilibrium and

amphoteric nature.

N1 (Pyrrole-like): Contributes two electrons to the

-system.[2] It is acidic (pKa

14.[2]2) and susceptible to deprotonation.[2][4][5]

N2 (Pyridine-like): Contributes one electron to the

-system and retains a lone pair in the
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orbital.[2] It is basic (pKa of conjugate acid

2.[2]5) and susceptible to protonation or coordination.

Visualization: The Reactivity Landscape
The following diagram maps the core reactivity sites of the pyrazole scaffold, distinguishing

between kinetic and thermodynamic control points.
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Figure 1: Functional map of the pyrazole ring highlighting orthogonal reactivity modes based on

electronic character.

Electrophilic Aromatic Substitution (EAS)
Mechanism and Regioselectivity
Electrophilic attack on pyrazole occurs almost exclusively at the C4 position.[2]

Why C4?

Transition State Stability: Attack at C4 leads to a resonance-stabilized sigma complex where

the positive charge is delocalized without disrupting the stability of the protonated N2.
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Deactivation of C3/C5: The pyridine-like N2 exerts a strong inductive electron-withdrawing

effect (-I) on the adjacent C3 and C5 positions, making them nucleophilically inert compared

to C4 [1].[2]

Quantitative Data: Reactivity Profiles
Reaction Type Primary Site Reagent Example

Kinetic/Thermodyn
amic Control

Nitration C4 HNO₃/H₂SO₄ Kinetic

Halogenation C4 NIS, NBS, Br₂ Kinetic

Acylation
N1 (initial)

C4 (rearrangement)
(RCO)₂O

Thermodynamic (often

requires heat)

Sulfonation C4 H₂SO₄/SO₃ Kinetic

Nitrogen-Centered Reactivity: The Regioselectivity
Challenge
N-alkylation is the most common yet troublesome transformation due to annular tautomerism.

When a substituent is present at C3 (or C5), the pyrazole exists as an equilibrium mixture.

Alkylating this mixture creates two regioisomers: 1,3-disubstituted and 1,5-disubstituted

pyrazoles.

The "Rules" of Regioselectivity
Controlling the N1 vs. N2 ratio depends on the interplay between sterics and electronics [2].

Steric Control (Dominant): Alkylation generally favors the nitrogen distal to the bulkiest

carbon substituent to minimize steric clash (forming the 1,3-isomer).

Electronic Control: If the substituent is an Electron Withdrawing Group (EWG) like

, the tautomeric equilibrium shifts. However, the reactivity of the nitrogen lone pairs also
changes. Often, the less hindered nitrogen is still the primary nucleophile.
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Solvent Effects: In aprotic polar solvents (DMF, DMSO), the reaction proceeds via the

pyrazolate anion, which is an ambient nucleophile. In neutral conditions, the neutral tautomer

reacts, often yielding different ratios.

Visualization: N-Alkylation Decision Logic
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Figure 2: Decision tree for predicting regioselectivity in N-alkylation of unsymmetrical pyrazoles.

Metal-Mediated Functionalization (C-H Activation)
While C4 is reactive to classical EAS, C5 is the target for metal-mediated chemistry.
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C5-Lithiation
The proton at C5 is the most acidic ring proton (after NH) due to the inductive effect of the

adjacent N1.

Protocol Logic: Protect N1 (e.g., SEM, THP)

Treat with

-BuLi at -78°C

C5-Lithio species formed

Quench with electrophile (aldehyde, halide).

Transition Metal C-H Activation
Modern methods utilize the pyridine-like N2 as a Directing Group (DG) to activate the C3-H

bond of an N-aryl ring or the C5-H of the pyrazole itself [3].

Catalysts: Pd(OAc)₂, RuCl₂(p-cymene)₂.

Mechanism: Coordination of the metal to N2 places the metal in proximity to the C-H bond,

facilitating oxidative addition or CMD (Concerted Metallation-Deprotonation).

Experimental Protocols
Protocol A: Regioselective N-Alkylation (General
Procedure)
Context: This protocol uses kinetic deprotonation to generate the pyrazolate anion. Target:

Synthesis of 1-alkyl-3-substituted pyrazoles (Major isomer).

Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and rubber

septum. Flush with Argon.

Dissolution: Add the substituted pyrazole (1.0 equiv) and anhydrous DMF (0.2 M

concentration).
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Deprotonation: Cool to 0°C in an ice bath. Add Sodium Hydride (NaH, 60% dispersion in oil,

1.2 equiv) portion-wise.[2]

Critical Note: Evolution of H₂ gas will occur. Ensure proper venting. Stir for 30 mins at 0°C

to ensure complete anion formation (solution often turns yellow/orange).

Alkylation: Add the alkyl halide (1.1 equiv) dropwise via syringe.

Reaction: Remove ice bath and stir at Room Temperature (RT) for 2–12 hours. Monitor by

TLC or LC-MS.

Workup: Quench carefully with sat. aq. NH₄Cl.[2] Extract with EtOAc (3x).[2] Wash combined

organics with water (5x) to remove DMF (crucial step), then brine. Dry over Na₂SO₄.[2]

Purification: Silica gel chromatography. The 1,3-isomer (less polar) usually elutes before the

1,5-isomer.

Protocol B: C4-Iodination of Pyrazoles
Context: Iodinated pyrazoles are critical intermediates for Suzuki/Sonogashira couplings. NIS is

preferred over

for cleaner handling and atom economy.

Setup: Charge a flask with the pyrazole substrate (1.0 equiv) and Acetonitrile (ACN) or DMF

(0.5 M).

Reagent Addition: Add N-Iodosuccinimide (NIS, 1.1 equiv) in one portion.

Critical Note: Protect from light (wrap flask in foil) to prevent radical side reactions.

Catalysis (Optional): If the substrate is electron-deficient, add 10 mol% TFA to activate the

NIS.

Reaction: Stir at RT for 4–16 hours.

Workup: Dilute with EtOAc. Wash with 10% aq. Sodium Thiosulfate (

) to remove iodine color. Wash with brine, dry, and concentrate.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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